4-(3,4-dichlorophenyl)-2-oxobutanoic acid 4-(3,4-dichlorophenyl)-2-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 85918-56-5
VCID: VC11593507
InChI: InChI=1S/C10H8Cl2O3/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5H,2,4H2,(H,14,15)
SMILES:
Molecular Formula: C10H8Cl2O3
Molecular Weight: 247.07 g/mol

4-(3,4-dichlorophenyl)-2-oxobutanoic acid

CAS No.: 85918-56-5

Cat. No.: VC11593507

Molecular Formula: C10H8Cl2O3

Molecular Weight: 247.07 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-(3,4-dichlorophenyl)-2-oxobutanoic acid - 85918-56-5

Specification

CAS No. 85918-56-5
Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
IUPAC Name 4-(3,4-dichlorophenyl)-2-oxobutanoic acid
Standard InChI InChI=1S/C10H8Cl2O3/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5H,2,4H2,(H,14,15)
Standard InChI Key ZKRDTNHGGOKJNM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CCC(=O)C(=O)O)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(3,4-dichlorophenyl)-2-oxobutanoic acid is C₁₀H₈Cl₂O₃, with a molecular weight of 247.08 g/mol. The compound features a butanoic acid chain (CH₂CH₂COOH) modified by a ketone group at position 2 and a 3,4-dichlorophenyl aromatic ring at position 4. Key physicochemical properties inferred from structurally similar compounds include:

PropertyValueSource
Molecular Weight247.08 g/mol
Exact Mass245.985 g/mol
PSA (Polar Surface Area)54.37 Ų
LogP (Partition Coefficient)3.04
HS Code2918300090

The compound’s logP value indicates moderate lipophilicity, suggesting potential permeability across biological membranes. Its polar surface area reflects limited hydrogen-bonding capacity, which may influence solubility in aqueous media .

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for 4-(3,4-dichlorophenyl)-2-oxobutanoic acid are documented, analogous compounds like 4-(3,4-dichlorophenyl)-4-oxobutanoic acid are synthesized via Friedel-Crafts acylation or keto acid condensation. For example, the patent CS272238B2 describes a three-step process for producing 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, a related intermediate:

  • Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid:

    • Selective reduction of the ketone group using alkali metal borohydrides or lithium aluminum hydride in polar solvents (e.g., methylene chloride) at 0–100°C .

  • Friedel-Crafts Alkylation:

    • Reaction with benzene derivatives in halogenated solvents (e.g., CH₂Cl₂) at 10–30°C to introduce the phenyl group .

  • Isolation and Purification:

    • Acidic workup followed by crystallization yields the final product in high purity .

Adapting this methodology, 4-(3,4-dichlorophenyl)-2-oxobutanoic acid could hypothetically be synthesized via regioselective acylation of dichlorophenyl precursors under controlled conditions.

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and yield maximization. Key considerations include:

  • Solvent Selection: Halogenated solvents (e.g., CH₂Cl₂) enhance reaction kinetics but require recycling to meet environmental regulations .

  • Catalyst Use: Lewis acids (e.g., AlCl₃) accelerate Friedel-Crafts reactions but necessitate post-reaction neutralization .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

4-(3,4-Dichlorophenyl)-2-oxobutanoic acid and its analogs serve as precursors for antidepressants and central nervous system (CNS) agents. For instance, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is a critical intermediate in synthesizing sertraline, a selective serotonin reuptake inhibitor (SSRI) . The ketone group undergoes reductive amination to form the tetralinamine core of sertraline, highlighting the versatility of such intermediates in drug design.

Biological Activity

While direct studies on 4-(3,4-dichlorophenyl)-2-oxobutanoic acid are lacking, structurally related compounds exhibit:

  • Receptor Binding: Dichlorophenyl moieties interact with serotonin transporters (SERT), modulating neurotransmitter reuptake .

  • Metabolic Stability: The oxobutanoic acid group may resist hepatic degradation, prolonging biological half-life .

ParameterValue
VAT Rate17.0%
MFN Tariff6.5%
General Tariff30.0%

No specific restrictions under the Chemical Weapons Convention (CWC) or REACH are currently reported .

Future Research Directions

  • Synthetic Methodology: Develop regioselective acylation techniques to improve yield.

  • Biological Screening: Evaluate affinity for CNS targets like SERT or NMDA receptors.

  • Green Chemistry: Explore solvent-free or bio-catalytic routes to reduce environmental impact.

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